N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Physicochemical profiling ADME prediction Medicinal chemistry

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 888410-69-3) is a synthetic small molecule (MW 352.41 g/mol, C19H16N2O3S) that combines a 2,3-dihydro-1,4-benzodioxin ring system, a 1,3-thiazole core, and a 2-phenylacetamide side chain. The benzodioxin-thiazole scaffold is recognized in medicinal chemistry for its structural versatility and has been explored in the context of cholinesterase inhibition, a target pathway for Alzheimer's disease research.

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 888410-69-3
Cat. No. B2530620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
CAS888410-69-3
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22)
InChIKeyZXEGTMOHIIFHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 888410-69-3): A Benzodioxin-Thiazole-Phenylacetamide Hybrid for Cholinesterase-Targeted Research


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 888410-69-3) is a synthetic small molecule (MW 352.41 g/mol, C19H16N2O3S) that combines a 2,3-dihydro-1,4-benzodioxin ring system, a 1,3-thiazole core, and a 2-phenylacetamide side chain [1]. The benzodioxin-thiazole scaffold is recognized in medicinal chemistry for its structural versatility and has been explored in the context of cholinesterase inhibition, a target pathway for Alzheimer's disease research [2]. This compound occupies a specific physicochemical space (XLogP3 = 3.4, 5 hydrogen bond acceptors, 4 rotatable bonds) that distinguishes it from closely related benzamide, benzodioxole, and simplified phenyl-thiazole analogs [1].

Why N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide Cannot Be Replaced by Other Benzodioxin-Thiazole Analogs


Compounds within the benzodioxin-thiazole-amide class may appear interchangeable due to their shared core; however, even minor modifications to the acyl side chain produce substantial shifts in key physicochemical parameters. Replacing the 2-phenylacetamide moiety with a 4-methylbenzamide group increases XLogP3 from 3.4 to 3.9 [1][2], while a benzodioxole-propanamide variant raises it to 3.8 and adds an extra rotatable bond [1][3]. Removing the benzodioxin group entirely (e.g., 4-bromophenyl-thiazole analog) drops the hydrogen bond acceptor count from 5 to 3 and raises XLogP3 to 4.4 [1][4]. These differences alter solubility, permeability, and target-binding potential, meaning assay results obtained with one analog cannot be extrapolated to another without direct verification. The quantitative evidence below demonstrates exactly where this compound diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide vs. Closest Analogs


Lower Computed LogP vs. 4-Methylbenzamide Analog Enhances Aqueous Solubility Potential

The target compound exhibits an XLogP3 of 3.4, which is 0.5 log units lower than the 4-methylbenzamide analog (XLogP3 = 3.9) [1][2]. This difference arises from the replacement of a directly conjugated benzamide carbonyl with a phenylacetamide methylene spacer, reducing overall lipophilicity. Lower LogP correlates with improved aqueous solubility and may reduce non-specific protein binding in biochemical assays [1].

Physicochemical profiling ADME prediction Medicinal chemistry

Five Hydrogen Bond Acceptors vs. Three in the Des-Benzodioxin Analog: Implications for Target Engagement

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms, contributed by the benzodioxin oxygen atoms, the thiazole nitrogen, and the amide carbonyl [1]. In contrast, the des-benzodioxin analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (CAS 299405-68-8) has only 3 HBA atoms, lacking the two ether oxygens of the benzodioxin ring [2]. This difference is structurally significant: molecular docking studies of benzodioxine-based inhibitors indicate that the benzodioxin oxygen atoms form key hydrogen bonds with residues in the peripheral anionic site of acetylcholinesterase [3].

Hydrogen bonding Structure-activity relationship Target binding

Balanced Rotatable Bond Count (4) Between Rigid Benzamide (3) and Flexible Benzodioxole-Propanamide (5) Analogs

The target compound has 4 rotatable bonds, positioning it between the more rigid 4-methylbenzamide analog (3 rotatable bonds) [2] and the more flexible N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide analog (5 rotatable bonds) [3]. This intermediate flexibility arises from the phenylacetamide linker, which provides a methylene spacer between the phenyl ring and the amide carbonyl, allowing conformational adaptation without the entropic penalty of an extended propanamide chain. Compounds with 4 rotatable bonds are associated with a favorable balance between binding adaptability and oral bioavailability in drug-like chemical space [1].

Conformational flexibility Ligand efficiency Drug design

Benzodioxine Scaffold: Established Class-Level Cholinesterase Inhibitory Activity with Sub-Micromolar Potency Achievable

Benzodioxine-based compounds are validated scaffolds for cholinesterase inhibition. A recent study of 25 benzodioxine-oxadiazole analogues reported AChE IC50 values ranging from 0.05 ± 0.01 µM to 8.20 ± 0.20 µM, with several compounds exceeding the potency of donepezil (IC50 = 2.16 ± 0.12 µM) [1]. While direct IC50 data for this specific compound are not publicly available, its benzodioxin-thiazole-phenylacetamide architecture incorporates all structural features identified in the SAR as critical for AChE binding: the benzodioxin oxygen atoms for peripheral site interactions and the thiazole-amide moiety for catalytic site engagement [1][2]. This class-level evidence establishes a reasonable expectation of cholinesterase inhibitory activity that is absent in non-benzodioxin analogs (e.g., CAS 299405-68-8, which has known antibacterial rather than AChE activity).

Acetylcholinesterase inhibition Alzheimer's disease Benzodioxine pharmacophore

Bioisosteric Advantage of 2,3-Dihydro-1,4-Benzodioxin over 1,3-Benzodioxole for Metabolic Stability

The 2,3-dihydro-1,4-benzodioxin ring system represents a key bioisosteric differentiation from the 1,3-benzodioxole ring found in comparator CAS 477280-50-5. Pharmacological studies comparing benzodioxin and benzodioxole derivatives have demonstrated that the benzodioxin core can yield distinct activity profiles: for example, benzodioxin derivatives showed superior local anesthetic activity compared to their benzodioxole counterparts [1]. Additionally, the benzodioxino derivative fluparoxan has been characterized for its cytochrome P450 interaction profile, demonstrating that the benzodioxin scaffold is not extensively metabolized by CYP1A1 or CYP1A2, suggesting inherent metabolic stability [2]. In contrast, the methylenedioxy group of benzodioxoles is a known metabolic liability, subject to CYP450-mediated demethylenation that can generate reactive metabolites [3]. This bioisosteric distinction is particularly relevant for in vivo studies where metabolic stability directly impacts compound exposure and data interpretability.

Metabolic stability Bioisosterism Cytochrome P450

Commercial Availability at ≥95% Purity with Defined Storage Conditions for Assay Reproducibility

The target compound (CAS 888410-69-3) is commercially available at a certified purity of ≥95% (Catalog Number CM988844), with recommended storage under inert atmosphere at room temperature . This purity level ensures that biological assay results are not confounded by structurally related impurities that could contribute off-target effects. In contrast, several closely related analogs (e.g., CAS 895484-19-2, the phenylsulfanyl derivative) have less standardized commercial sourcing, with variable purity specifications across vendors. For procurement decisions where lot-to-lot reproducibility is critical, selecting a compound with well-documented purity and storage specifications reduces experimental variability.

Compound sourcing Assay reproducibility Quality control

Optimal Research Application Scenarios for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide Based on Quantitative Differentiation Evidence


Primary Cholinesterase Inhibitor Screening Campaigns Requiring a Benzodioxine-Containing Pharmacophore

When screening compound libraries for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition, this compound provides the full benzodioxin-thiazole pharmacophore that docking studies have shown to engage both the peripheral anionic site (via benzodioxin oxygens) and the catalytic site (via the thiazole-amide moiety) [1]. The 5 hydrogen bond acceptor atoms and XLogP3 of 3.4 support favorable solubility for enzyme assay conditions. Use this compound as a reference benzodioxine scaffold to benchmark novel analogs, particularly when comparing against benzodioxole or non-benzodioxin phenyl-thiazole compounds [2].

Structure-Activity Relationship (SAR) Studies Exploring the Phenylacetamide Linker Length

The target compound's 4 rotatable bonds and phenylacetamide side chain occupy an intermediate conformational space between the more rigid benzamide analogs (3 rotatable bonds) and the more flexible propanamide variants (5 rotatable bonds) [3]. This makes it an ideal starting point for SAR studies that systematically vary linker length (methylene vs. ethylene vs. direct carbonyl) while keeping the benzodioxin-thiazole core constant. Measure IC50 shifts as a function of rotatable bond count to quantify the entropic contribution to target binding.

Metabolic Stability Profiling of Benzodioxin vs. Benzodioxole Bioisosteres in Hepatocyte Assays

For laboratories investigating the metabolic fate of benzodioxine-containing compounds, this compound serves as a test article for comparative microsomal or hepatocyte stability assays against its 1,3-benzodioxole analog (CAS 477280-50-5) [4]. The benzodioxin scaffold's demonstrated resistance to CYP1A-mediated oxidation (based on fluparoxan precedent) [5] can be directly compared with the benzodioxole's susceptibility to methylenedioxy demethylenation. Quantify intrinsic clearance (CLint) and half-life (t1/2) to generate head-to-head metabolic stability data that inform lead optimization.

Medicinal Chemistry Diversification Using the Phenylacetamide Moiety as a Synthetic Handle

The phenylacetamide group provides a versatile synthetic handle for further derivatization: the phenyl ring can undergo electrophilic aromatic substitution, and the methylene adjacent to the carbonyl allows for α-alkylation chemistry to introduce additional substituents [2]. This compound's consistent commercial availability at ≥95% purity ensures that diversification efforts begin with a well-characterized starting material, reducing the purification burden during library synthesis. Prioritize this scaffold when the research goal is to generate a focused library of benzodioxin-thiazole analogs with systematic variation at the phenylacetamide position.

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.